N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide
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Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) highlights the development and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showcasing their utility in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitization mechanisms in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Activity
Yang et al. (2017) describe the synthesis and evaluation of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues as novel antifungals. Their research demonstrates moderate to high fungicidal activities against eight phytopathogenic fungi, suggesting these compounds as promising candidates for crop protection (Yang et al., 2017).
Tubulin Binding and Anti-Cancer Properties
Edwards, Hadfield, Wallace, and Ducki (2011) synthesized various dibenz[c,e]oxepines as colchinol analogues, targeting tubulin polymerization and exhibiting cytotoxic activities against leukemia cells. Their findings underscore the potential of these compounds in developing new cancer therapies by inhibiting tubulin polymerization, crucial for cancer cell division (Edwards, Hadfield, Wallace, & Ducki, 2011).
Novel Synthesis Methods
Shaabani, Mofakham, Maleki, and Hajishaabanha (2010) reported a novel one-pot multicomponent synthesis method for tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrating a streamlined approach to producing these compounds efficiently and with high yield. This method could significantly advance the synthesis of complex organic compounds for various scientific applications (Shaabani, Mofakham, Maleki, & Hajishaabanha, 2010).
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-5-24-19-14-17(8-11-20(19)29-15-22(2,3)21(24)25)23-30(26,27)13-12-16-6-9-18(28-4)10-7-16/h6-11,14,23H,5,12-13,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTNWGPUPPLFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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